3-Amino-1-methyl-azetidin-2-one;hydrochloride
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Overview
Description
3-Amino-1-methyl-azetidin-2-one;hydrochloride is a heterocyclic compound containing a four-membered ring with one nitrogen atom. Azetidines, including this compound, are known for their significant biological activities and are used in various synthetic and medicinal chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methyl-azetidin-2-one;hydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates. The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for azetidines often involve large-scale synthesis using similar reaction conditions as described above. The scalability of these reactions is facilitated by the stability and reactivity of the azetidine ring, which allows for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-methyl-azetidin-2-one;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The azetidine ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Amino-1-methyl-azetidin-2-one;hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-methyl-azetidin-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring’s strain and reactivity allow it to form stable complexes with these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler form of the compound without the amino and methyl substitutions.
Oxetane: A four-membered ring with an oxygen atom instead of nitrogen.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Uniqueness
3-Amino-1-methyl-azetidin-2-one;hydrochloride is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the amino and methyl groups enhances its reactivity and potential for forming stable complexes with biological targets .
Properties
Molecular Formula |
C4H9ClN2O |
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Molecular Weight |
136.58 g/mol |
IUPAC Name |
3-amino-1-methylazetidin-2-one;hydrochloride |
InChI |
InChI=1S/C4H8N2O.ClH/c1-6-2-3(5)4(6)7;/h3H,2,5H2,1H3;1H |
InChI Key |
VZDPZQDBYADUIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1=O)N.Cl |
Origin of Product |
United States |
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